A Comprehensive Spectroscopic Guide to (3-Bromo-4-fluorophenyl)methylamine
A Comprehensive Spectroscopic Guide to (3-Bromo-4-fluorophenyl)methylamine
This technical guide provides an in-depth analysis of the spectroscopic properties of (3-Bromo-4-fluorophenyl)methylamine, a substituted benzylamine of interest in synthetic chemistry and drug discovery. The following sections detail the predicted and expected data from Proton and Carbon-13 Nuclear Magnetic Resonance (¹H & ¹³C NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretations are grounded in fundamental principles and data from analogous structures, offering a robust framework for the characterization of this compound.
Molecular Structure and Spectroscopic Overview
(3-Bromo-4-fluorophenyl)methylamine possesses a unique substitution pattern on the aromatic ring that gives rise to a distinct spectroscopic fingerprint. The interplay of the electron-withdrawing bromo and fluoro groups, and the electron-donating (by resonance) and inductively withdrawing amino-methyl group, influences the electronic environment of the molecule and, consequently, its interaction with various spectroscopic probes.
Figure 1. Molecular structure of (3-Bromo-4-fluorophenyl)methylamine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For (3-Bromo-4-fluorophenyl)methylamine, both ¹H and ¹³C NMR will provide critical information for structural confirmation.
Predicted ¹H NMR Data
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic protons, and the amine protons. The chemical shifts are influenced by the electronic effects of the substituents.
Table 1. Predicted ¹H NMR Spectral Data for (3-Bromo-4-fluorophenyl)methylamine (in CDCl₃, 400 MHz).
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.4 | Doublet of doublets (dd) | 1H | Ar-H | Deshielded due to ortho-position to the bromine atom. |
| ~ 7.1 | Multiplet (m) | 1H | Ar-H | Influenced by both bromine and fluorine atoms. |
| ~ 6.9 | Triplet of doublets (td) | 1H | Ar-H | Shielded relative to the other aromatic protons due to the fluorine atom. |
| ~ 3.8 | Singlet (s) | 2H | -CH₂- | Benzylic protons adjacent to the electron-withdrawing aromatic ring and the nitrogen atom. |
| ~ 1.5 | Broad singlet (br s) | 2H | -NH₂ | Amine protons, chemical shift can vary with concentration and solvent. Signal may disappear upon D₂O exchange.[1][2] |
Interpretation: The aromatic region (δ 6.9-7.4) will display a complex splitting pattern due to the three non-equivalent protons and their coupling to each other and to the fluorine atom. The benzylic protons are expected to appear as a singlet around 3.8 ppm. The amine protons will likely be a broad singlet that can be confirmed by a deuterium exchange experiment.[1][2]
Predicted ¹³C NMR Data
The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The chemical shifts are highly dependent on the attached substituents.
Table 2. Predicted ¹³C NMR Spectral Data for (3-Bromo-4-fluorophenyl)methylamine (in CDCl₃, 100 MHz).
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 158 (d, ¹JCF ≈ 245 Hz) | C-F | The carbon directly attached to fluorine will show a large one-bond coupling constant. |
| ~ 140 | C-CH₂ | Quaternary carbon attached to the methylamine group. |
| ~ 133 | C-H (Ar) | Aromatic carbon. |
| ~ 125 | C-H (Ar) | Aromatic carbon. |
| ~ 117 (d, ²JCF ≈ 20 Hz) | C-H (Ar) | Aromatic carbon coupled to fluorine. |
| ~ 110 (d, ²JCF ≈ 20 Hz) | C-Br | The carbon attached to bromine will be influenced by the heavy atom effect and coupling to fluorine.[3][4] |
| ~ 45 | -CH₂- | Benzylic carbon. |
Interpretation: The most downfield signal in the aromatic region will be the carbon attached to fluorine, which will appear as a doublet with a large coupling constant. The other aromatic carbons will have distinct chemical shifts due to the different electronic environments. The carbon attached to bromine is expected to be significantly influenced by the halogen's electron-withdrawing and heavy-atom effects.[3][4] The benzylic carbon will resonate around 45 ppm.
Experimental Protocol for NMR Spectroscopy
A standard protocol for acquiring high-quality NMR spectra of (3-Bromo-4-fluorophenyl)methylamine is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum at a constant temperature, typically 298 K.
-
Use a standard pulse program with a 90° pulse angle.
-
Set the relaxation delay (d1) to at least 5 times the longest T₁ to ensure full relaxation for quantitative analysis.[5] A typical value is 1-2 seconds for qualitative spectra.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence.
-
A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans will be required compared to ¹H NMR to obtain a good signal-to-noise ratio due to the low natural abundance of ¹³C.[6]
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to TMS (0.00 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of (3-Bromo-4-fluorophenyl)methylamine will be characterized by absorptions corresponding to the N-H bonds of the primary amine, the C-H bonds of the aromatic ring and the methylene group, and the C-N and C-halogen bonds.
Table 3. Predicted IR Absorption Bands for (3-Bromo-4-fluorophenyl)methylamine.
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| 3400-3300 | Medium, two bands | N-H stretch (asymmetric and symmetric) | Characteristic of a primary amine.[7][8][9] |
| 3100-3000 | Medium | Aromatic C-H stretch | Typical for C-H bonds on a benzene ring. |
| 2950-2850 | Medium | Aliphatic C-H stretch | Corresponds to the -CH₂- group. |
| 1620-1580 | Medium | N-H bend (scissoring) | Characteristic of a primary amine.[7][8] |
| 1500-1400 | Strong to Medium | Aromatic C=C stretch | Multiple bands are expected in this region. |
| 1335-1250 | Strong | Aromatic C-N stretch | Typical for aromatic amines.[7][8] |
| 1250-1020 | Medium | C-F stretch | Strong absorption characteristic of the carbon-fluorine bond. |
| Below 800 | Strong | C-Br stretch | The carbon-bromine bond absorption appears at lower wavenumbers. |
Interpretation: The presence of two distinct peaks in the 3400-3300 cm⁻¹ region is a clear indicator of the primary amine functionality.[7][9] The aromatic C-N stretch is expected to be strong. The spectrum will also show characteristic absorptions for the C-F and C-Br bonds.
Experimental Protocol for ATR-IR Spectroscopy
Attenuated Total Reflectance (ATR) is a convenient method for obtaining IR spectra of solid or liquid samples.[10][11]
-
Sample Preparation: Place a small amount of the solid or liquid (3-Bromo-4-fluorophenyl)methylamine directly onto the ATR crystal (e.g., diamond).
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to the solid sample to ensure good contact with the crystal.
-
Record the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Figure 2. A simplified workflow for Attenuated Total Reflectance (ATR) IR spectroscopy.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for structural elucidation.
Predicted Mass Spectrum Data
Under Electron Ionization (EI), (3-Bromo-4-fluorophenyl)methylamine is expected to undergo characteristic fragmentation.
Table 4. Predicted Key Fragments in the EI Mass Spectrum of (3-Bromo-4-fluorophenyl)methylamine.
| m/z | Proposed Fragment | Rationale |
| 220/222 | [M]⁺˙ | Molecular ion peak, showing the characteristic isotopic pattern for one bromine atom (approx. 1:1 ratio). |
| 189/191 | [M - CH₂NH₂]⁺ | Loss of the methylamine radical via benzylic cleavage. This is expected to be a prominent peak.[12] |
| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment in the mass spectra of benzyl compounds. |
| 30 | [CH₂NH₂]⁺ | Iminium ion, from the methylamine moiety. |
Interpretation: The mass spectrum will be characterized by a molecular ion peak exhibiting the isotopic signature of bromine (¹⁹Br and ⁸¹Br in nearly equal abundance). The base peak is likely to be the fragment resulting from benzylic cleavage, which is a highly favored fragmentation pathway for benzylamines.[13][14]
Figure 3. Proposed primary fragmentation pathway of (3-Bromo-4-fluorophenyl)methylamine in EI-MS.
Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC) for volatile samples.[15][16]
-
Ionization: Use a standard electron energy of 70 eV to ionize the sample molecules.[17]
-
Mass Analysis: Scan a suitable mass range (e.g., m/z 20-300) to detect the molecular ion and all significant fragment ions.
-
Detection: The ions are detected, and their abundance is plotted against their mass-to-charge ratio to generate the mass spectrum.
Conclusion
The combination of NMR, IR, and MS provides a comprehensive spectroscopic profile of (3-Bromo-4-fluorophenyl)methylamine. The predicted data and interpretations in this guide, based on established principles and data from analogous compounds, offer a robust framework for researchers to confirm the identity and purity of this molecule. The provided experimental protocols represent standard methodologies for obtaining high-quality spectroscopic data for this class of compounds.
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